3-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine
Description
3-{4-Methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4, a pyridine ring at position 3, and a naphthalen-1-ylmethylthio moiety at position 3. The compound’s IUPAC name and molecular formula (C₂₃H₁₈N₄S) are consistent with its complex architecture, as detailed in and .
Properties
IUPAC Name |
3-[4-methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4S/c1-23-18(15-9-5-11-20-12-15)21-22-19(23)24-13-16-8-4-7-14-6-2-3-10-17(14)16/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOVOBZFTHOSCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, also known as “click chemistry.” This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring .
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Step 1: Synthesis of the Azide Intermediate
- The azide intermediate can be prepared by reacting an appropriate amine with sodium azide under suitable conditions.
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Step 2: Formation of the Triazole Ring
- The azide intermediate is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl (-S-) group attached to the triazole ring exhibits nucleophilic displacement potential. Reactions typically occur under basic or acidic conditions:
Key Findings :
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The sulfanyl group’s lability allows for modular functionalization, enabling synthesis of analogs with varied lipophilicity.
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Copper-catalyzed cross-coupling enhances regioselectivity in aryl substitutions .
Oxidation and Reduction Reactions
The triazole core and sulfanyl group participate in redox transformations:
Key Findings :
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Sulfonyl derivatives show improved solubility and binding affinity in biological assays .
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Reduction of the triazole ring is thermodynamically unfavorable due to aromatic stability .
Cycloaddition Reactions
The triazole moiety can engage in [3+2] cycloadditions, though steric hindrance from the naphthalene group limits reactivity:
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Huisgen Cycloaddition | Azides, Cu(I), RT | Formation of 1,2,3-triazole hybrids (limited yield due to steric bulk) |
Key Findings :
Coordination Chemistry
The pyridine nitrogen and triazole sulfur act as ligands for metal complexes:
| Metal Ion | Conditions | Complex Properties | References |
|---|---|---|---|
| Cu(II) | Ethanol, reflux | Octahedral geometry; moderate antimicrobial activity | |
| Zn(II) | Methanol, RT | Tetrahedral coordination; luminescent properties |
Key Findings :
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Cu(II) complexes exhibit enhanced biofilm inhibition compared to the free ligand .
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Zn(II) complexes show potential as sensors due to fluorescence quenching .
Acid/Base-Mediated Rearrangements
Protonation/deprotonation of the triazole ring alters electronic properties:
Key Findings :
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pH-dependent solubility: Insoluble in neutral water, soluble in acidic/basic solutions.
Biological Interactions
While not strictly chemical reactions, the compound’s interactions with enzymes inform its reactivity:
Key Findings :
Scientific Research Applications
Pharmacological Applications
Compound A has been investigated for its potential as a pharmaceutical agent due to its structural characteristics that allow for interaction with biological targets.
- Antifungal Activity: Research indicates that triazole derivatives possess significant antifungal properties. Compound A has shown efficacy against various fungal strains, making it a candidate for antifungal drug development .
- Anticancer Properties: Preliminary studies suggest that compound A may inhibit the proliferation of certain cancer cell lines. Its mechanism appears to involve the induction of apoptosis in malignant cells .
- Antibacterial Effects: The compound has demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibacterial agents .
Agricultural Applications
The unique properties of compound A also lend themselves to agricultural applications.
- Fungicide Development: Due to its antifungal properties, compound A can be explored as a base for developing new fungicides that are effective against crop pathogens .
- Plant Growth Regulators: Some studies suggest that triazole compounds can act as plant growth regulators, potentially improving crop yields and resistance to environmental stressors .
Material Science Applications
The incorporation of compound A into materials science is an emerging field.
- Polymer Synthesis: The compound can be utilized in synthesizing polymers with enhanced thermal stability and mechanical properties due to the presence of the triazole ring .
- Nanotechnology: Research is ongoing into the use of compound A in nanomaterials, where it may serve as a stabilizing agent or functional group in nanoparticle synthesis .
Case Studies
Mechanism of Action
The mechanism of action of 3-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets and pathways. The triazole ring and other functional groups in the compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact mechanism of action depends on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- Pyridine Position : The target compound’s 3-pyridyl group distinguishes it from analogs with 2-pyridyl () or 4-pyridyl () attachments. This positional isomerism can influence electronic properties and binding interactions.
- Sulfur-Linked Groups : The naphthylmethylthio group in the target compound provides steric bulk and aromaticity compared to smaller substituents like fluorobenzyl () or chlorobenzyl (). Larger groups may enhance lipophilicity but reduce solubility.
Key Observations :
- Yield Trends : Higher yields (e.g., 87% for Compound 8) correlate with less sterically hindered substituents (e.g., benzonitrile vs. nitrobenzyl in Compound 9 (53%)) .
- Melting Points : Alkyne-containing derivatives (e.g., Compound 44) exhibit higher melting points (171–173°C), likely due to increased molecular rigidity .
- Purity : HPLC purity >97% for Compounds 8 and 9 highlights robust purification protocols, though data for the target compound are lacking .
Key Observations :
- Antimicrobial Potential: The target compound’s naphthylmethylthio group may enhance membrane penetration in pathogens, analogous to chlorobenzyl derivatives ().
- Coordination Chemistry : Triazole-pyridine ligands like L58 () form robust Fe(II) networks, suggesting the target compound could serve as a ligand in metal-organic frameworks.
Critical Analysis of Contradictions and Limitations
- Lack of Biological Data : While analogs show anti-tuberculosis activity (), the target compound’s bioactivity remains unverified.
- Synthetic Challenges : The absence of synthetic details for the target compound complicates direct comparison with analogs. For instance, the naphthylmethylthio group’s steric bulk may reduce yields compared to smaller substituents.
- Polymorphism : highlights conformational polymorphism in triazole derivatives, which could affect the target compound’s crystallinity and solubility .
Biological Activity
The compound 3-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and activity against various pathogens, highlighting its significance in medicinal chemistry.
Molecular Formula: C18H15N5S
Molecular Weight: 333.4 g/mol
IUPAC Name: 3-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine
Canonical SMILES: CN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)C4=NC=CN=C4
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazole ring and subsequent modifications to introduce the naphthalene and methyl groups. A common synthetic route is through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), which is a prominent method in click chemistry.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives demonstrate effective inhibition against various bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of 0.25 to 0.5 µg/mL, indicating strong antibacterial activity .
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | S. aureus | 15 ± 0.82 | 0.25 |
| Compound B | K. pneumoniae | 14 ± 0.75 | 0.5 |
| Target Compound | S. aureus | TBD | TBD |
| Target Compound | K. pneumoniae | TBD | TBD |
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. The mechanism of action primarily involves binding to the active site of enzymes, thereby preventing substrate interaction and catalytic activity. Specifically, it has been noted for its inhibitory effects on metallo-proteins such as tyrosinase, which is crucial in various biological processes including pigmentation and enzymatic browning .
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates of S. aureus and K. pneumoniae. The results highlighted the superior activity of compounds with naphthalene substitutions, including our target compound, which showed promising results in preliminary screenings.
- Enzyme Interaction Analysis : Another investigation focused on the interaction of this compound with tyrosinase using molecular docking simulations. The findings suggested a strong binding affinity due to specific interactions between the triazole moiety and the enzyme's active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
